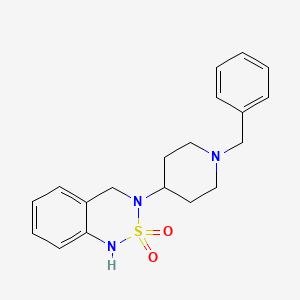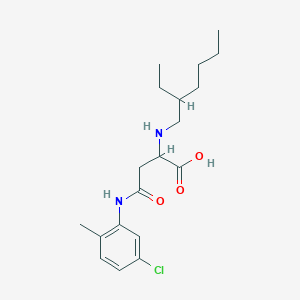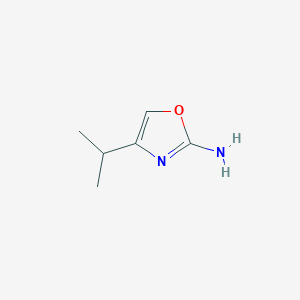
6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazine ring with a morpholine and benzyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
One of the significant scientific research applications of compounds related to 6-benzyl-3-morpholino-1,2,4-triazin-5(4H)-one involves the synthesis of novel derivatives with potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole, including those synthesized from reactions involving morpholine, have shown to possess good or moderate activities against various microorganisms. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).
Chemical Modification and Derivative Synthesis
Chemical modification of triazine derivatives, including reactions with morpholine, has been explored for creating structurally diverse compounds. These chemical transformations can lead to the synthesis of derivatives with potential applications in various fields of chemistry and pharmacology (Collins et al., 2000).
Hydrogen-Bonded Polymeric Structures
The interaction of morpholine with different chemical structures, such as in the formation of hydrogen-bonded polymeric structures, has been studied. This research provides insights into the influence of substituent groups on the secondary structure generation, which is crucial for understanding molecular interactions and designing materials with specific properties (Smith & Lynch, 2016).
Macrocycles and Molecular Interactions
Research has also delved into the synthesis of macrocycles derived from substituted triazines, including those with morpholine components. Such studies are fundamental in the exploration of molecular interactions, the formation of complex structures, and their potential applications in medicinal chemistry and materials science (Yepremyan et al., 2018).
Enzyme Inhibitory Activities
Compounds incorporating 1,3,5-triazine motifs and morpholine have been investigated for their enzyme inhibitory activities. These studies are significant for identifying potential therapeutic agents for diseases associated with enzyme dysregulation, such as Alzheimer's and Parkinson's diseases (Lolak et al., 2020).
Propriétés
IUPAC Name |
6-benzyl-3-morpholin-4-yl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13-12(10-11-4-2-1-3-5-11)16-17-14(15-13)18-6-8-20-9-7-18/h1-5H,6-10H2,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSGXMBYKVXVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2475164.png)
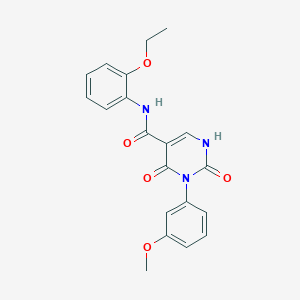
![2-fluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2475166.png)
![1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2475169.png)
![3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2475170.png)
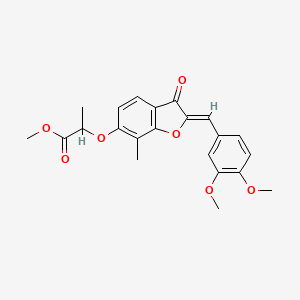
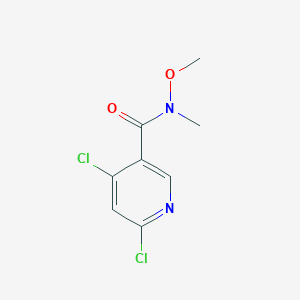
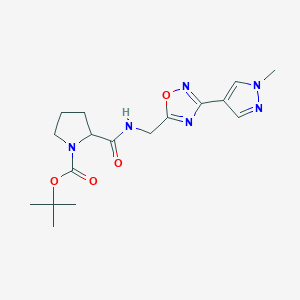
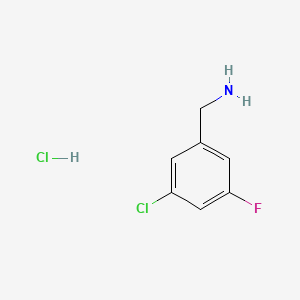
![Tert-butyl 2-(((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2475181.png)
